

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectra of 4,4'-Difluorobenzil

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## Compound of Interest

Compound Name: 4,4'-Difluorobenzil

Cat. No.: B1266174

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## An In-depth Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra of 4,4'-Difluorobenzil

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **4,4'-Difluorobenzil**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

## Introduction

**4,4'-Difluorobenzil** is a symmetrical diaryl- $\alpha$ -diketone. Understanding its structural features is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds. This document presents the detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data, experimental protocols, and a logical workflow for the NMR analysis of **4,4'-Difluorobenzil**.

## Data Presentation

The quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4,4'-Difluorobenzil** are summarized in the tables below. The data is based on spectra obtained in deuterated chloroform ( $\text{CDCl}_3$ ).

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4,4'-Difluorobenzil** is characterized by two distinct signals in the aromatic region, as expected from its symmetrical structure.

Assignment (Proton Type)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-2, H-6, H-2', H-6'	~8.03	Multiplet	4H
H-3, H-5, H-3', H-5'	~7.20	Multiplet	4H

Table 1:  $^1\text{H}$  NMR chemical shifts of **4,4'-Difluorobenzil** in  $\text{CDCl}_3$ .[\[1\]](#)

## $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **4,4'-Difluorobenzil** displays a set of signals corresponding to the different carbon environments in the molecule. The presence of fluorine atoms leads to characteristic C-F coupling.

Assignment (Carbon Type)	Chemical Shift ( $\delta$ , ppm)	C-F Coupling (J, Hz)
Carbonyl (C=O)	~192.5	Not Reported
C-4, C-4' (C-F)	~167.0	Large $^1\text{JCF}$
C-1, C-1'	~129.5	Not Reported
C-2, C-6, C-2', C-6'	~132.5	Small JCF
C-3, C-5, C-3', H-5'	~116.0	Small JCF

Table 2:  $^{13}\text{C}$  NMR chemical shifts of **4,4'-Difluorobenzil**. Note: Precise chemical shift and coupling constant values may vary slightly based on experimental conditions.

## Experimental Protocols

The following section outlines a standard methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4,4'-Difluorobenzil**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **4,4'-Difluorobenzil**.

- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

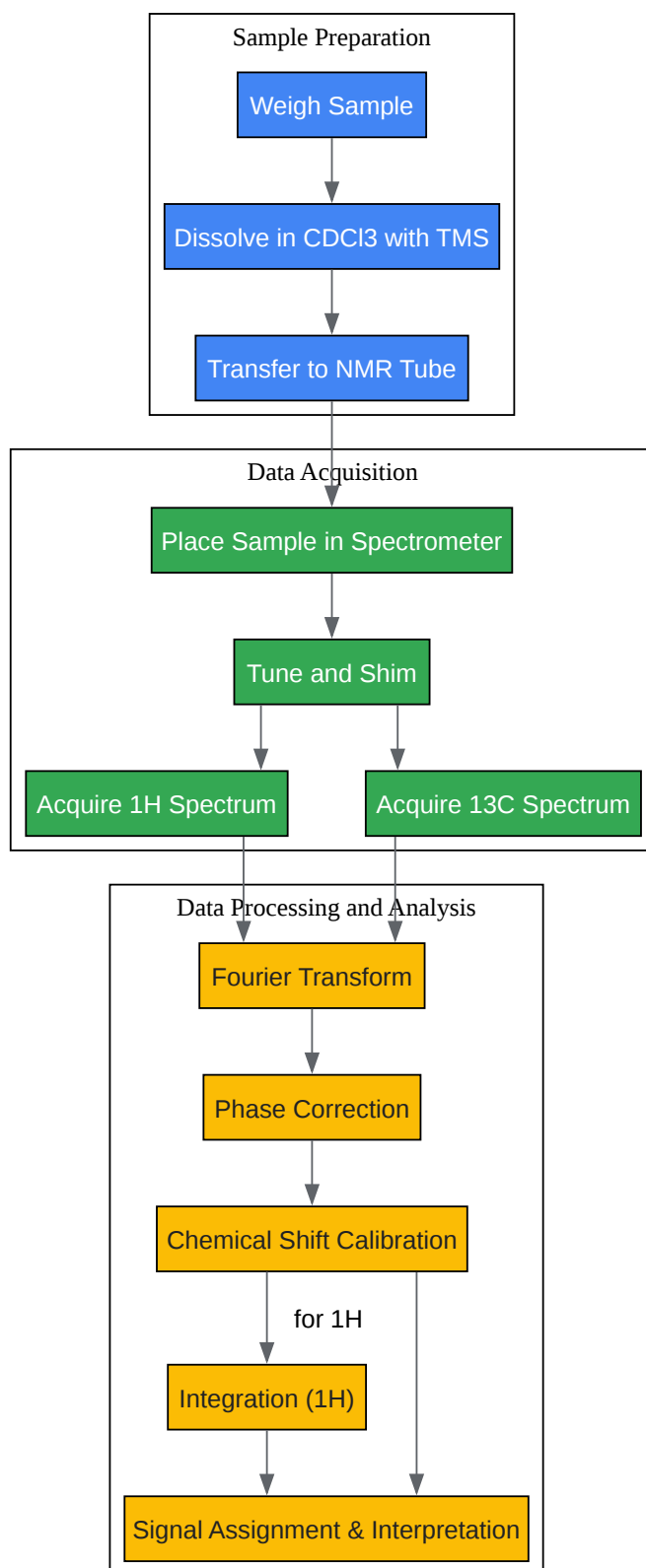
## NMR Spectrometer Setup and Data Acquisition

- Instrumentation: NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer, such as a Bruker AC-300.[2]
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer probe for the sample.
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal to 77.16 ppm for  $^{13}\text{C}$  NMR.

- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Visualization of Experimental Workflow

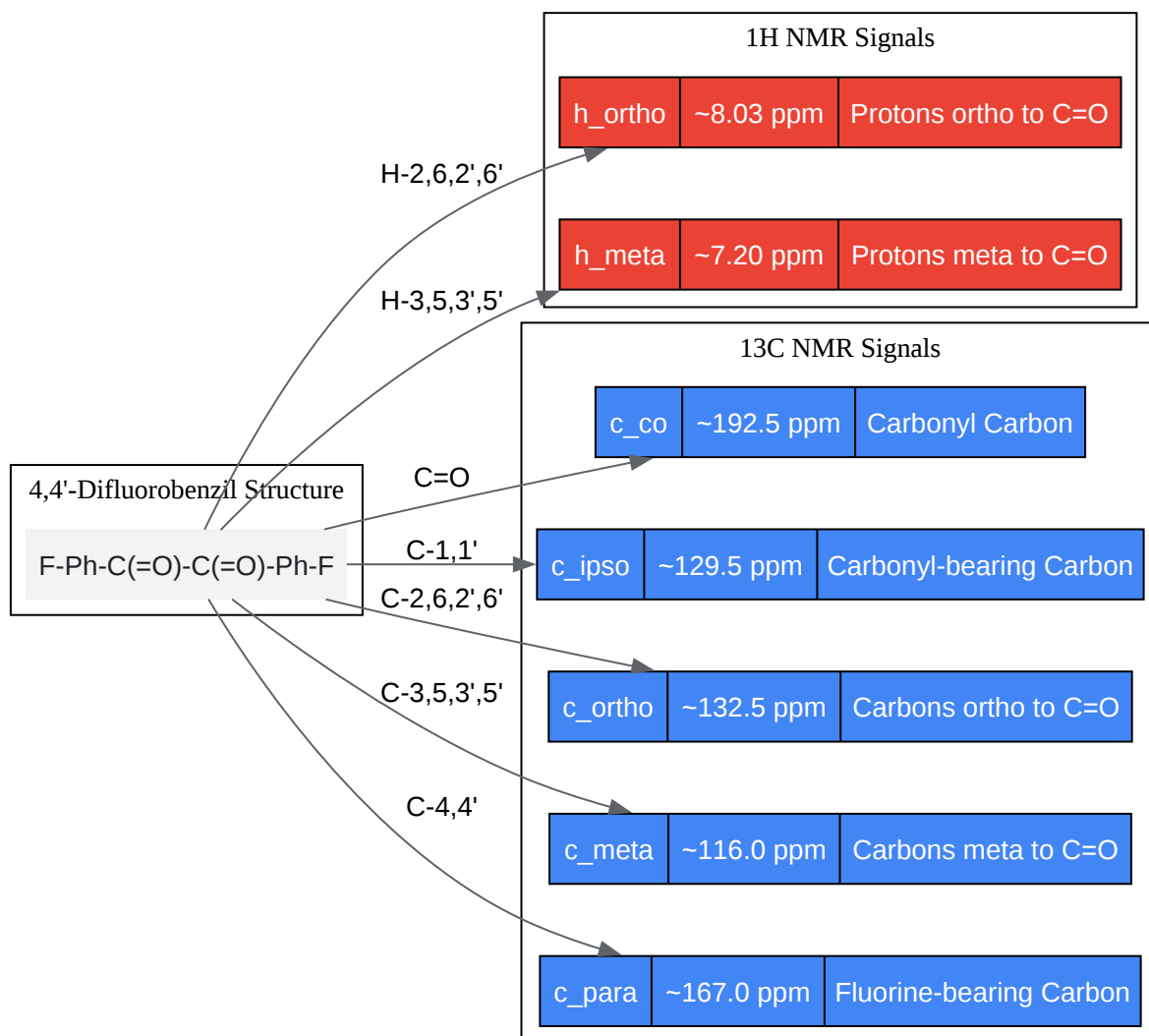
The logical workflow for the NMR analysis of **4,4'-Difluorobenzil** can be visualized as follows:



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Caption: A flowchart illustrating the key stages of NMR analysis.

The structural assignment of the signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is a critical step in the characterization of **4,4'-Difluorobenzil**.



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Caption: Relationship between structure and NMR signals.

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## References

- 1. 4,4'-DIFLUOROBENZIL(579-39-5) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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